3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Description
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including a dioxoisoindoline ring, a thiazole ring, and a propanamide chain
Properties
IUPAC Name |
3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-17(22-20-21-16(12-27-20)13-6-2-1-3-7-13)10-11-23-18(25)14-8-4-5-9-15(14)19(23)26/h1-3,6-7,12,14-15H,4-5,8-11H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMGQIIQSCTYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dioxoisoindoline Ring: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the dioxoisoindoline and thiazole moieties with a propanamide linker. This can be done using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction can occur at the carbonyl groups of the dioxoisoindoline ring, potentially forming hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can take place at the phenyl ring of the thiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Including amines or alkoxides for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of polymers and advanced materials due to its structural complexity.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Chemical Sensors: Utilized in the development of sensors for detecting specific molecules.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: In some cases, it may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide: Similar structure but with a methyl group instead of a phenyl group on the thiazole ring.
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-chloro-1,3-thiazol-2-yl)propanamide: Contains a chlorine atom on the thiazole ring.
Uniqueness
Structural Complexity: The combination of a dioxoisoindoline ring and a thiazole ring with a propanamide linker is unique.
Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Its unique structure makes it suitable for a wide range of applications in different fields.
This compound’s unique structure and diverse functional groups make it a valuable subject of study in various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
